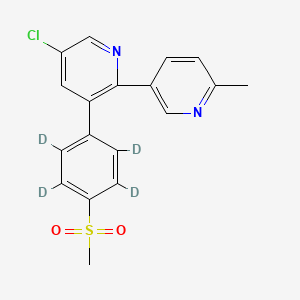

Pyridoxal-d5 5-Phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .

Synthesis Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .

Molecular Structure Analysis

The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .

Chemical Reactions Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

Wissenschaftliche Forschungsanwendungen

Role in Biochemical Reactions

Pyridoxal 5′-phosphate (PLP), the metabolically active form of vitamin B6, plays a significant role in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms . It facilitates these reactions, making it crucial in both biology and medicine .

Enzyme Synthesis

PLP-dependent enzymes are versatile biocatalysts for synthesizing non-proteinogenic amino acids . These enzymes are essential for the production of certain amino acids, such as 1-amino-1-cyclopentanecarboxylic acid (cycloleucine), which are useful building blocks for pharmaceuticals .

Protein Modification

Pyridoxal-5’-phosphate monohydrate is used to modify the lysyl and valyl residues in proteins . This modification process is crucial in the study of protein structure and function .

Inhibitor for Purinergic Receptors

PLP acts as an inhibitor for purinergic receptors . This property makes it a valuable tool in the study of these receptors and their role in various physiological processes .

Role in Stress Tolerance and Virulence

In certain organisms, such as Actinobacillus pleuropneumoniae, PLP synthases are required for viability, stress tolerance, and virulence . The disruption of PLP biosynthesis pathway leads to reduced colonization and attenuated virulence .

Role in Neurological Pathologies

Deficiencies in PNPOx activity, which is vital for the biosynthesis and salvage pathways in organisms producing B6 vitamers, can lead to severe neurological pathologies, particularly neonatal epileptic encephalopathy . Understanding the mechanisms underlying these deficiencies at the molecular level is crucial for the development of personalized approaches to treat related disorders .

Wirkmechanismus

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

Pyridoxal-d5 5-Phosphate is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

Safety and Hazards

Zukünftige Richtungen

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxal-d5 5-Phosphate involves the conversion of Pyridoxal to Pyridoxal-d5 followed by phosphorylation to form Pyridoxal-d5 5-Phosphate.", "Starting Materials": [ "Pyridoxal", "Heavy water (D2O)", "Sodium borodeuteride (NaBD4)", "Phosphoric acid (H3PO4)", "Potassium hydroxide (KOH)", "Deuterium oxide (D2O)" ], "Reaction": [ "Pyridoxal is dissolved in heavy water (D2O) and sodium borodeuteride (NaBD4) is added to the solution to convert Pyridoxal to Pyridoxal-d5.", "The resulting solution is then acidified with phosphoric acid (H3PO4) to form Pyridoxal-d5 phosphate.", "Potassium hydroxide (KOH) is added to the solution to adjust the pH to approximately 9.", "Deuterium oxide (D2O) is added to the solution to exchange the remaining hydrogen atoms with deuterium atoms.", "The solution is then purified to obtain Pyridoxal-d5 5-Phosphate." ] } | |

CAS-Nummer |

1246818-16-5 |

Produktname |

Pyridoxal-d5 5-Phosphate |

Molekularformel |

C8H5D5NO6P |

Molekulargewicht |

252.17 |

Aussehen |

Light Yellow Solid |

melting_point |

>127°C (dec.) |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

54-47-7 (unlabelled) |

Synonyme |

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |

Tag |

Pyridoxal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

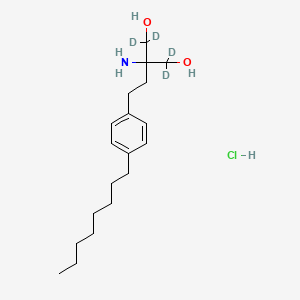

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)